4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound features a unique structure that incorporates a tetrazole and pyrimidine moiety, which are known for their biological activity. The compound's intricate design suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases.
The compound is available from various chemical suppliers, including AstaTech, which lists it with a purity of 95% and provides it in specific quantities for research purposes . Other suppliers also list related compounds and derivatives that may serve as precursors or analogs in synthetic pathways .
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide can be classified under:
The synthesis of 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final compound. Techniques such as chromatography may be employed for purification.
Key molecular data includes:
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide can participate in various chemical reactions:
Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control, and reaction time are critical for optimizing yields and minimizing by-products.
The mechanism of action for compounds like 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide often involves:
Studies on similar compounds have shown varying degrees of bioactivity against cancerous cells or bacterial strains.
Key physical properties include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately.
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide has potential applications in:
This compound exemplifies the intricate relationship between structure and function in drug design and development.
The compound 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide represents an advanced hybrid architecture combining three nitrogen-rich heterocyclic systems:
Key structural features include:
This hybrid belongs to the bicyclic heteroaromatics class characterized by π-electron delocalization across both rings. X-ray crystallography of analogues confirms orthogonal orientation between the tetrazolopyrimidine and indazole planes, with dihedral angles of 85-90°. The tetrazole's acidity (pKa ≈ 4-5) and pyrimidine's basicity (pKa ≈ 3-4) create zwitterionic potential in physiological conditions [4].
Table 1: Critical Structural Parameters of Tetrazolo[1,5-a]pyrimidine-Indazole Hybrids
Structural Feature | Role in Molecular Architecture | Biochemical Significance |
---|---|---|
Tetrazolo[1,5-a]pyrimidine core | Planar bicyclic system with 10π-electron aromaticity | DNA minor groove binding capability; kinase hinge region interaction |
4,5,7,7-Tetramethyl groups | Steric shielding of reactive sites | Metabolic stabilization; enhanced membrane permeability |
Carboxamide linker (-CONH-) | Flexible connection between domains | Hydrogen bond donation/acceptance; conformational adaptability |
3-Phenyl-1H-indazole | Near-perpendicular projection from core | Hydrophobic pocket complementarity; π-stacking capability |
Molecular hybridization strategies merge pharmacophores from distinct bioactive scaffolds to create entities with superior target affinity and multi-mechanistic profiles. The tetrazolopyrimidine-indazole hybrid exemplifies this approach through:
Synergistic target engagement: The tetrazolo[1,5-a]pyrimidine core mimics ATP's purine motif in kinase binding domains, while the indazole moiety occupies allosteric pockets inaccessible to simpler heterocycles. This dual binding mode is evidenced in LRRK2 kinase inhibition (IC₅₀ = 0.2-0.62 μM for analogues) where hybrids demonstrate >10-fold improved potency over non-hybridized counterparts [2] [7].
Enhanced pharmacokinetic properties: Methyl substitution patterns significantly modulate bioavailability. Tetramethylated derivatives exhibit logP values ≈3.5±0.3, balancing aqueous solubility (≥25 μg/mL) and membrane penetration. This contrasts unmethylated analogues (logP ≈1.8) that show limited blood-brain barrier transit despite higher solubility [4] [6].
Polypharmacology potential: Hybridization enables simultaneous modulation of interconnected pathways. Representative compounds suppress pro-inflammatory cytokines (IL-6, TNF-α: 48-57% inhibition at 10 μM) while inhibiting neurodegenerative kinases—a dual action critical for treating neuroinflammatory disorders [4] [6].
Table 2: Bioactivity Advantages of Hybrid vs. Parent Scaffolds
Pharmacological Parameter | Tetrazolopyrimidine-Indazole Hybrids | Isolated Tetrazolopyrimidines | Isolated Indazoles |
---|---|---|---|
Kinase inhibition breadth | ≥15 clinically relevant kinases inhibited at IC₅₀ <1 μM | Typically 3-5 kinases inhibited at IC₅₀ <1 μM | Limited kinase activity (IC₅₀ >5 μM) |
Cytokine suppression (IL-6/TNF-α) | 42-57% inhibition at 10 μM | 15-30% inhibition at 10 μM | Variable (5-45% inhibition) |
Metabolic stability (t₁/₂, microsomes) | >60 minutes | 20-40 minutes | 30-50 minutes |
Blood-brain barrier penetration (PAMPA) | High (Pe = 15-18 × 10⁻⁶ cm/s) | Moderate (Pe = 8-12 × 10⁻⁶ cm/s) | Low (Pe <5 × 10⁻⁶ cm/s) |
The specific structural innovations in 4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide position it uniquely within medicinal chemistry space:
Comparative bioactivity: Among tetrazolopyrimidine carboxamides, the tetramethylated indazole conjugate shows exceptional LRRK2 binding (Kd = 3.8 nM predicted via molecular docking) due to optimal steric complementarity with the mutant G2019S allosteric pocket. This exceeds non-methylated derivatives (Kd >100 nM) and compounds lacking indazole substitution (Kd ≈25 nM) [2] [7].
Anti-neuroinflammatory profile: The compound modulates neuroinflammatory biomarkers with 0.4-0.69 μM IC₅₀ against IL-6 and TNF-α—comparable to reference inhibitors. Its dual kinase-cytokine inhibition differentiates it from mono-mechanistic analogues like triazolopyrimidines (34-55% cytokine inhibition) or simple tetrazolo[1,5-a]pyrimidines lacking significant anti-inflammatory activity [4] [6].
Structural evolution: This hybrid represents a third-generation optimization from early leads:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0